N-(4-Methoxybenzyl)butan-1-amine
Description
Overview and Historical Context in Chemical Synthesis and Drug Discovery
The historical context of N-(4-Methoxybenzyl)butan-1-amine is not extensively detailed in dedicated scholarly articles. Its emergence is intrinsically linked to the broader development of synthetic methodologies for secondary amines. The primary route for its synthesis, reductive amination, is a well-established and versatile reaction in organic chemistry, suggesting that the compound has been accessible for a considerable time as a potential building block or intermediate.
While there is no widespread documentation of its direct application in drug discovery, its structural motif is present in various biologically active molecules. The 4-methoxybenzyl group is a common feature in medicinal chemistry, often used to modulate a compound's pharmacological properties. For instance, the related compound, 4-methoxybenzylamine (B45378), is utilized as an intermediate in the synthesis of pharmaceuticals like the anti-cancer agent idarubicin (B193468) and the cardiac depressant meobentine. duorganics.inchemicalbook.com This suggests that this compound could potentially serve a similar role as an intermediate in the synthesis of more complex molecules with therapeutic potential.
Academic Significance and Research Trajectory
The academic significance of this compound primarily lies in its role as a representative secondary amine that can be synthesized through standard organic reactions. Its study can provide insights into reaction mechanisms and the influence of its specific substituents on chemical reactivity.
Research involving this specific compound appears to be limited, with its presence noted more in chemical supplier catalogs than in extensive research publications. chembuyersguide.combldpharm.comsigmaaldrich.comamtchem.com However, the broader class of N-benzylamines and related secondary amines are subjects of ongoing research. For example, studies on the synthesis of various N-heterocyclic amines often involve intermediates with similar structural features. mdpi.com The research trajectory for compounds like this compound is likely tied to the needs of synthetic chemists for specific building blocks in the creation of larger, more complex molecules for materials science or pharmaceutical applications.
Scope and Objectives of Current Research Endeavors
Current research endeavors specifically focused on this compound are not prominently documented. However, based on the general applications of similar chemical entities, current research could potentially involve its use as:
An Intermediate in Organic Synthesis: Its secondary amine functionality allows for further chemical modifications, making it a potential precursor for the synthesis of a variety of organic compounds.
A Scaffold in Medicinal Chemistry: The combination of the n-butyl group and the 4-methoxybenzyl group could be explored for the development of new compounds with specific biological activities. Research often focuses on how such structures interact with biological targets.
A Subject for Methodological Studies: It could be used as a model substrate in the development of new synthetic methods, particularly for the formation of carbon-nitrogen bonds.
Chemical and Physical Properties
Below is a table summarizing some of the key chemical and physical properties of this compound.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 3910-58-5 |
| Molecular Formula | C₁₂H₁₉NO |
| Molecular Weight | 193.29 g/mol |
| Appearance | Not specified in available data |
| Boiling Point | Not specified in available data |
| Melting Point | Not specified in available data |
| Solubility | Not specified in available data |
Synthesis of this compound
The most common and logical method for the synthesis of this compound is through reductive amination . libretexts.orgyoutube.com This widely used reaction in organic chemistry involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent.
In the case of this compound, the synthesis would typically proceed by reacting 4-methoxybenzaldehyde (B44291) with butan-1-amine . This initial reaction forms an intermediate imine, which is then reduced in situ to the final secondary amine product.
General Reaction Scheme:
4-Methoxybenzaldehyde + Butan-1-amine → [Imine Intermediate] --(Reducing Agent)--> this compound
Various reducing agents can be employed for this transformation, with common choices including sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. The choice of reducing agent can depend on the specific reaction conditions and the presence of other functional groups in the molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11/h5-8,13H,3-4,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTNQSONKQDXNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396878 | |
| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3910-58-5 | |
| Record name | N-(4-METHOXYBENZYL)BUTAN-1-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 4 Methoxybenzyl Butan 1 Amine and Its Derivatives
Established Synthetic Routes and Reaction Mechanisms
The principal pathways for synthesizing N-(4-Methoxybenzyl)butan-1-amine and its derivatives are well-documented in organic chemistry literature. These routes are designed to form the crucial carbon-nitrogen bond that defines the structure of these secondary amines.
Reductive Amination Approaches
Reductive amination is a highly effective and widely used method for the synthesis of amines. sigmaaldrich.com This process involves the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. youtube.comwikipedia.org This two-step, one-pot reaction is favored for its control over the degree of alkylation, often preventing the formation of over-alkylated products that can be an issue with other methods. masterorganicchemistry.com The logical precursors for the target molecule, this compound, via this route would be 4-methoxybenzaldehyde (B44291) and butan-1-amine.
The reaction begins with the nucleophilic attack of the primary amine (butan-1-amine) on the carbonyl carbon of the aldehyde (4-methoxybenzaldehyde). This is followed by dehydration to form an imine intermediate. The subsequent reduction of this imine yields the desired secondary amine. wikipedia.org
While not leading to the title compound, the condensation of 4-methoxyphenylacetone (B17817) with aqueous ethylamine (B1201723) is an example of reductive amination. google.com This specific reaction would yield N-ethyl-1-(4-methoxyphenyl)propan-2-amine. The process involves the formation of an imine intermediate between the ketone and the primary amine, which is then reduced. google.com This reaction highlights the versatility of reductive amination in creating a diverse range of substituted amines by varying the carbonyl and amine starting materials.
Sodium borohydride (B1222165) (NaBH₄) is a commonly employed reducing agent for the imine intermediate formed during reductive amination. wikipedia.orgmasterorganicchemistry.com It is a milder reducing agent compared to others like lithium aluminum hydride (LiAlH₄), making it more selective. youtube.comyoutube.com NaBH₄ can effectively reduce the C=N double bond of the imine while typically not reducing the starting aldehyde or ketone, especially under controlled pH conditions. wikipedia.org Other related borohydride reagents, such as sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), are also frequently used and can offer enhanced selectivity for the imine over the carbonyl group. masterorganicchemistry.comacs.org The choice of reducing agent can be critical in optimizing the yield and purity of the final amine product.
Table 1: Common Reducing Agents in Reductive Amination
| Reducing Agent | Abbreviation | Key Characteristics |
| Sodium Borohydride | NaBH₄ | Mild reducing agent, effective for imine reduction. youtube.commasterorganicchemistry.com |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for imines over carbonyls, stable in acidic solutions. wikipedia.orgmasterorganicchemistry.com |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild and selective, often used for direct reductive amination. acs.org |
In a drive towards more environmentally friendly and efficient chemical processes, one-pot, solvent-free synthetic methods have gained prominence. researchgate.nettandfonline.com For the synthesis of N-substituted amines, a solvent-free condensation of an amine with an aldehyde, followed by in-situ reduction, represents a streamlined approach. researchgate.netresearchgate.net This methodology reduces waste by eliminating the need for a solvent and simplifies the experimental procedure by not requiring the isolation of the intermediate imine. researchgate.net For instance, the reaction of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with p-methoxybenzaldehyde has been successfully carried out under solvent-free conditions to produce the corresponding N-(4-methoxybenzyl) derivative in good yield. researchgate.net This approach is notable for its operational simplicity and short reaction times.
Nucleophilic Substitution Reactions
The synthesis of amines can also be achieved through nucleophilic substitution reactions. studymind.co.uklibretexts.org In the context of this compound, this would typically involve the reaction of an alkyl halide with an amine. wikipedia.org Two primary pathways are possible:
4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) reacting with butan-1-amine.
A butyl halide reacting with 4-methoxybenzylamine (B45378).
In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide ion. chemguide.co.uk A significant drawback of this method is the potential for over-alkylation. The primary amine product is itself a nucleophile and can react with another molecule of the alkyl halide to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt. libretexts.orgchemguide.co.uk Using a large excess of the starting amine can help to favor the formation of the desired secondary amine. chemguide.co.uk
Alkylation Reactions in Amine Synthesis
Alkylation is a fundamental process in amine synthesis, encompassing the introduction of an alkyl group onto a nitrogen atom. wikipedia.org This can be achieved using various alkylating agents, not just alkyl halides. For example, alcohols can be used as alkylating agents in a process known as "borrowing hydrogen" catalysis. rsc.org In this method, a catalyst, often a transition metal complex, temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to reduce the resulting imine. rsc.org This approach is considered a green chemistry alternative as it uses readily available alcohols and produces water as the main byproduct. wikipedia.org
Another strategy involves the use of protective groups. For instance, a primary amine can be reacted with a sulfonyl chloride (like 2-nitrobenzenesulfonyl chloride) to form a sulfonamide. orgsyn.org The sulfonamide can then be alkylated, and the protecting group subsequently removed under mild conditions to yield the secondary amine. orgsyn.org This multi-step process offers excellent control and avoids over-alkylation.
Table 2: Comparison of Synthetic Strategies
| Synthetic Method | Key Reactants | Advantages | Disadvantages |
| Reductive Amination | Aldehyde/Ketone + Amine | Good control, avoids over-alkylation, can be one-pot. masterorganicchemistry.com | Requires a reducing agent. |
| Nucleophilic Substitution | Alkyl Halide + Amine | Direct, simple concept. | Prone to over-alkylation, can form mixtures of products. libretexts.orgchemguide.co.uk |
| Alkylation with Alcohols | Alcohol + Amine | Green chemistry approach, uses readily available starting materials. wikipedia.org | Requires a catalyst, may need higher temperatures. nih.gov |
N-alkylation of amines with activation of alcohols
A prominent and environmentally conscious approach to synthesizing N-alkylated amines involves the use of alcohols as alkylating agents. This "borrowing hydrogen" or "hydrogen auto-transfer" methodology is considered a green strategy as it typically produces water as the only byproduct. rsc.orgrsc.org The process involves the catalytic oxidation of an alcohol to an intermediate carbonyl compound, which then reacts with an amine to form an imine. Subsequent reduction of the imine yields the desired N-alkylated amine. rsc.org
Ruthenium-based catalysts have proven particularly effective in this transformation. rsc.org For instance, a commercially available ruthenium catalyst, [Ru(p-cymene)Cl2]2, in combination with a bidentate phosphine (B1218219) ligand, has been successfully used for the N-alkylation of both anilines and aliphatic amines with alcohols under relatively mild conditions. rsc.orgnih.gov Research has also demonstrated the efficacy of ruthenium catalysts with simple amino amide ligands for the one-pot alkylation of primary and secondary amines with alcohols. acs.orgnih.gov These reactions can proceed with high conversion and selectivity at moderate temperatures (45–65 °C) and, in some cases, even at room temperature when the alcohol is used as the solvent. acs.orgnih.gov The use of an aminoamide ligand is crucial for the catalytic activity. organic-chemistry.org
Manganese pincer complexes have also emerged as effective non-noble metal catalysts for the selective N-alkylation of amines with a range of alcohols, including (hetero)aromatic and aliphatic ones. nih.gov
Table 1: Ruthenium-Catalyzed N-Alkylation of Amines with Alcohols
| Catalyst System | Ligand Type | Reaction Conditions | Key Features |
| [Ru(p-cymene)Cl2]2 | Bidentate phosphine | Mild conditions | Applicable to anilines and aliphatic amines. rsc.orgnih.gov |
| Ruthenium catalyst | Amino amide | 45–65 °C (or room temp.) | High conversion and selectivity; alcohol as solvent. acs.orgnih.gov |
Tandem synthesis for N-methylated tertiary amines
Tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer an efficient route to complex molecules. rsc.org An iridium-catalyzed tandem synthesis has been developed for the production of N-methylated tertiary amines from the three-component coupling of carbonyl compounds, amines, and methanol. rsc.orgrsc.org This method follows a reductive amination/N-methylation sequence and demonstrates a broad substrate scope with tolerance for various functional groups. rsc.orgrsc.org
Another approach utilizes a nickel-based catalyst for the one-pot tandem synthesis of N,N-dimethylamines through the reductive amination of aldehydes and subsequent N-methylation of the resulting primary amines. semanticscholar.org This process is cost-effective and the catalyst can be recycled multiple times without significant loss of activity. semanticscholar.org
Palladium-catalyzed methodologies for coupling reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds and the synthesis of arylamines. nih.govnih.govwiley.com These methods are widely used in both academic and industrial research for the synthesis of pharmaceuticals, natural products, and functional materials. nih.govnih.gov
The development of specialized ligands has been crucial to the success of these reactions. For instance, the use of ligands like BrettPhos and RuPhos allows for the coupling of a wide range of primary and secondary amines with aryl and heteroaryl halides, often with low catalyst loadings and short reaction times. nih.gov Ylide-substituted phosphines have also shown significant potential as ligands in the palladium-catalyzed C-N coupling of aryl chlorides with amines at room temperature. wiley.com
These catalyst systems can tolerate a variety of functional groups, including alcohols, phenols, and amides, on the aryl halide, which eliminates the need for protecting groups. mit.edu The synthesis of sterically hindered tertiary anilines can be achieved through the Pd-catalyzed coupling of hindered aryl halides with hindered secondary amines. acs.org
Advanced Synthetic Strategies and Innovations
Beyond traditional methods, the synthesis of this compound and its derivatives benefits from advanced strategies that offer greater control over stereochemistry, process efficiency, and environmental impact.
Stereoselective Synthesis and Chiral Resolution
The synthesis of chiral amines is of great importance as they are key components of many pharmaceuticals and biologically active compounds. acs.orgnih.govnih.gov Asymmetric hydrogenation of imines and enamines is a widely used method for producing enantiomerically enriched amines. acs.org Transition metal catalysts, particularly those based on iridium and rhodium with chiral ligands, have shown high efficiency and stereoselectivity in these reactions. acs.orgnih.gov
Another approach involves the stereoselective reduction of ketimines. thieme-connect.com A metal-free method utilizing trichlorosilane (B8805176) in the presence of N,N-dimethylformamide has been developed for the reduction of imines bearing a removable chiral auxiliary, affording chiral amines with high enantiomeric enrichment. thieme-connect.com Zirconium hydride has also been employed for the highly chemo- and stereoselective reduction of sulfinyl ketimines, proving applicable to various motifs common in medicinal chemistry. nih.govacs.org
Kinetic resolution is another strategy for obtaining enantiomerically pure amines. libretexts.org This can be achieved through enzymatic acylation, where a lipase (B570770) selectively acylates one enantiomer of a racemic amine, allowing for the separation of the unreacted enantiomer. google.comacs.org Non-enzymatic methods, such as using supramolecular chiral nanocapsules assembled from cyclodextrin (B1172386) derivatives, have also been shown to effectively resolve racemic aromatic amines through enantioselective N-acylation. acs.org
Table 2: Methods for Stereoselective Amine Synthesis
| Method | Key Features |
| Asymmetric Hydrogenation | Utilizes transition metal catalysts with chiral ligands to reduce imines and enamines. acs.orgnih.gov |
| Stereoselective Reduction | Employs reagents like trichlorosilane or zirconium hydride to reduce ketimines with high stereocontrol. nih.govthieme-connect.comacs.org |
| Kinetic Resolution | Separates enantiomers through selective reaction, often enzymatic acylation or using chiral resolving agents. libretexts.orggoogle.comacs.orgacs.org |
Flow Chemistry Applications and Process Intensification
Flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. nih.govamt.uk Continuous flow reactors provide better control over reaction parameters such as temperature and mixing, leading to faster reactions and cleaner products. nih.govrsc.org
The application of flow chemistry is particularly beneficial for reactions that are hazardous or involve unstable intermediates. nih.gov For example, nitrations and hydrogenations can be performed more safely and efficiently in flow reactors. amt.uk Multi-step syntheses can also be streamlined by integrating several reaction steps into a single continuous process, eliminating the need for isolation and purification of intermediates. rsc.orgmdpi.com
Process intensification aims to make chemical processes more compact, efficient, and sustainable. catalysis-summit.comaiche.org This can be achieved through the use of multifunctional or microreactors, which offer improved mixing and heat transfer, leading to higher yields and reduced waste. catalysis-summit.com For instance, the amidation reaction between 4-chlorobenzoyl chloride and diisopropylamine (B44863) has been successfully intensified by implementing continuous flow reaction in static mixers. acs.org
Green Chemistry Approaches in Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of amines to minimize environmental impact. rsc.org A key strategy is the use of renewable resources and the development of atom-economical reactions. rsc.orgeuropa.eu
The N-alkylation of amines using alcohols, as discussed earlier, is a prime example of a green synthetic method, as it generates water as the primary byproduct. rsc.orgrsc.org Another green approach is the reductive N-alkylation of nitroarenes using a simple and mild system like zinc and acetic acid with a carbonyl compound as the alkyl source. acs.org
The use of sustainable solvents is also a critical aspect of green chemistry. mdpi.com Deep eutectic solvents (DESs) have emerged as environmentally friendly alternatives to traditional organic solvents in amine synthesis. mdpi.com Propylene carbonate, another green solvent, has been utilized for the N-alkylation of N-heterocyclic compounds, serving as both the reagent and the solvent and avoiding the use of genotoxic alkyl halides. nih.govmdpi.com Furthermore, the development of catalysts based on earth-abundant and non-noble metals, such as manganese and nickel, contributes to more sustainable synthetic processes. nih.govsemanticscholar.org
Thiol-catalyzed aerobic debenzylation
A notable method for the deprotection of N-p-methoxybenzyl protected amines is through thiol-catalyzed aerobic debenzylation. chemrxiv.org This radical-based approach utilizes a selective hydrogen-atom abstraction process under aerobic conditions. chemrxiv.org The use of an electrophilic thiyl radical, often generated from a commercially available thiol like pentafluorothiophenol, facilitates a chemoselective abstraction, leading to the cleavage of the C-N bond. chemrxiv.orgresearchgate.net This method is advantageous as it does not require a stoichiometric external oxidant or other hazardous reagents. chemrxiv.orgresearchgate.net The reaction proceeds via a radical pathway, and the presence of both the thiol catalyst and oxygen is essential for the debenzylation to occur. researchgate.net
Metal-free photoredox catalysis in deprotection
Metal-free photoredox catalysis presents another modern approach for the deprotection of amines. This method can be applied to the hydrodefluorination of fluoroarenes using N,N,N',N'-tetramethyl-para-phenylenediamine as a potent photoreduction catalyst. nih.gov While not a direct debenzylation, this highlights the utility of photoredox catalysis in C-N bond transformations. In a related context, iron-based photoredox catalysts have been shown to be effective in generating α-aminoalkyl radicals from α-trimethylsilylamines, which can then participate in C-C bond formation reactions. These approaches underscore the potential of visible-light-mediated reactions as a mild and efficient strategy in organic synthesis.
Derivatization for Functional Group Introduction (e.g., boronate esters for Suzuki-Miyaura coupling)
The derivatization of amines is crucial for introducing new functional groups, enabling their participation in further chemical transformations. A significant example is the preparation of boronate esters for use in Suzuki-Miyaura cross-coupling reactions. nsf.govnih.govresearchgate.net This palladium-catalyzed reaction is a powerful tool for forming new carbon-carbon bonds. nih.govgoogle.com
This compound can be derivatized to form amide-boranes. These can then undergo Suzuki-Miyaura cross-coupling. researchgate.net The process often involves the activation of an amide N-C bond by a palladium-N-heterocyclic carbene (NHC) complex. nsf.govnih.gov This strategy allows for the construction of complex molecules from readily available amine precursors. The development of air- and moisture-stable palladium catalysts has made these reactions more practical and scalable. nsf.gov
Characterization Techniques for Synthesized Compounds
Following synthesis, the structural confirmation of this compound and its derivatives is established using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic compounds. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. rsc.org
¹H NMR spectra of this compound and related structures would typically show characteristic signals for the aromatic protons of the methoxybenzyl group, the singlet for the methoxy (B1213986) protons, the methylene (B1212753) protons adjacent to the nitrogen and in the butyl chain, and the terminal methyl group of the butyl chain. rsc.orgrsc.org
¹³C NMR spectra provide complementary information, with distinct signals for each unique carbon atom, including the aromatic carbons, the methoxy carbon, and the carbons of the butyl chain. rsc.orgrsc.org
Below are interactive tables summarizing typical NMR data for related compounds.
Table 1: Representative ¹H NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |
| N-benzylaniline | CDCl₃ | 7.37-7.26 (m, 5H, Ar-H), 7.20-7.14 (t, J = 7.61 Hz, 2H, Ar-H), 6.73-6.68 (t, J = 7.03 Hz, 1H, Ar-H), 6.63-6.61 (d, J = 7.61 Hz, 2H, Ar-H), 4.30 (s, 2H, CH₂) rsc.org |
| 4-Methoxybenzylamine | CDCl₃ | 7.20 (d), 6.86 (d), 3.77 (s), 3.759 (s), 1.41 (s) chemicalbook.com |
| N-(4-methoxybenzyl)aniline | CDCl₃ | 7.40 (t, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.01 (d, J = 8.2 Hz, 2H), 6.88 (t, J = 7.2 Hz, 1H), 6.76 (d, J = 8.0 Hz, 2H), 4.35 (s, 2H), 3.90 (s, 3H) rsc.org |
Table 2: Representative ¹³C NMR Data
| Compound | Solvent | Chemical Shift (δ) ppm |
| N-benzylaniline | CDCl₃ | 147.7 (Ar-C), 139.0 (Ar-C), 128.8 (Ar-C), 128.2 (Ar-C), 127.1 (Ar-C), 126.8 (Ar-C), 117.1 (Ar-C), 112.4 (Ar-C), 47.9 (CH₂) rsc.org |
| 4-Methoxybenzaldehyde | CDCl₃ | Experimental data available hmdb.ca |
| N-(4-methoxybenzyl)aniline | CDCl₃ | 159.06, 148.39, 131.61, 129.41, 128.94, 117.61, 114.21, 113.01, 55.39, 47.87 rsc.org |
Mass Spectrometry (MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound. govinfo.govnist.gov For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the benzylic position and along the butyl chain, providing further structural confirmation. massbank.eu
Table 3: Mass Spectrometry Data for Related Compounds
| Compound | Ionization Method | Key Fragments (m/z) |
| 4-Methoxybenzylamine | Mass of molecular ion: 137 | 137, 136, 122, 121, 109, 106, 93, 91, 78, 77 chemicalbook.com |
| 1-Butanamine | EI-B | 73, 44, 42, 41, 39, 31, 30, 29, 28, 27 massbank.eu |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov The FTIR spectrum of this compound would exhibit characteristic absorption bands for the N-H bond (if a primary or secondary amine is present as a precursor or product), C-H bonds (aromatic and aliphatic), the C-N bond, and the C-O bond of the methoxy group. researchgate.netresearchgate.net
Table 4: FTIR Data for Related Compounds
| Compound | Key Absorption Bands (cm⁻¹) |
| N-(4-methoxybenzyl)oleamide | Specific data for this derivative is available and shows characteristic amide bands. researchgate.net |
| n-butyl amine | FTIR spectra are available for comparison, showing characteristic amine stretches. researchgate.net |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. For this compound, with the molecular formula C₁₂H₁₉NO, the theoretical elemental composition can be calculated based on its atomic constituents. These theoretical values serve as a benchmark for comparison with experimental results, which are crucial for verifying the purity and identity of a synthesized sample.
The calculated theoretical percentages for Carbon (C), Hydrogen (H), and Nitrogen (N) are presented below. A comprehensive search of scientific literature did not yield specific published experimental values for this compound for a direct comparison.
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 12 | 144.132 | 74.56% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 9.91% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.25% |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.28% |
| Total | | | | 193.29 | 100% |
X-ray Crystallography for Structural Elucidation
For the compound this compound, a definitive structural elucidation using single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation. This would include determining the torsion angles of the butyl and benzyl (B1604629) groups and identifying any intra- and intermolecular hydrogen bonds involving the amine hydrogen.
However, a thorough review of published scientific literature and crystallographic databases did not reveal any reports on the single-crystal X-ray structure of this compound. Consequently, detailed experimental data on its crystal structure, including unit cell dimensions, space group, and specific atomic coordinates, are not available at this time. The synthesis of related compounds, such as N-(4-methoxyphenyl)formamide, has been structurally characterized by X-ray diffraction, but this data is not directly applicable to the title compound.
Mechanistic Investigations of Reactions Involving N 4 Methoxybenzyl Butan 1 Amine
Elucidation of Reaction Pathways and Intermediates
Understanding the stepwise process of a chemical reaction and identifying the transient species formed along the reaction coordinate are fundamental to mechanistic chemistry.
Hammett Plot Analysis for Electronic Effects
The Hammett equation is a valuable tool in physical organic chemistry for quantifying the influence of substituents on the reactivity of aromatic compounds. wikipedia.org It describes a linear free-energy relationship that connects reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene (B151609) derivatives. wikipedia.org The equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant that depends only on the specific substituent, and ρ (rho) is the reaction constant that depends on the nature of the reaction. wikipedia.org
A plot of log(k/k₀) versus σ, known as a Hammett plot, can provide insight into the electronic demands of the transition state. wikipedia.org The sign and magnitude of ρ are particularly informative. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value signifies that electron-donating groups enhance the reaction rate, indicating the development of positive charge (or loss of negative charge) in the transition state. wikipedia.org
| Substituent Property | Influence on Reaction Rate | Implication for Transition State |
| Electron-donating (like 4-methoxy) | Accelerates reaction if ρ is negative | Buildup of positive charge |
| Electron-donating (like 4-methoxy) | Decelerates reaction if ρ is positive | Buildup of negative charge |
| Electron-withdrawing | Accelerates reaction if ρ is positive | Buildup of negative charge |
| Electron-withdrawing | Decelerates reaction if ρ is negative | Buildup of positive charge |
This table illustrates the general principles of Hammett analysis and how the electronic properties of a substituent can provide mechanistic insights.
Non-linear Hammett plots can also be informative, often suggesting a change in the rate-determining step or the reaction mechanism as the electronic nature of the substituent is varied. wikipedia.org
Kinetic Isotope Effect (KIE) Studies
The kinetic isotope effect (KIE) is a powerful tool for determining reaction mechanisms by observing the change in reaction rate when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org This effect arises primarily from the difference in zero-point vibrational energies between bonds to the lighter and heavier isotopes. libretexts.orgprinceton.edu A bond to a heavier isotope is stronger and has a lower zero-point energy, thus requiring more energy to be broken. libretexts.orgprinceton.edu
A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. princeton.edu For C-H bond cleavage, a significant primary KIE (typically kH/kD > 2) is expected. A secondary KIE occurs when the isotopically substituted bond is not directly involved in the bond-breaking or bond-forming process of the rate-determining step but is located at or near the reaction center. wikipedia.org Secondary KIEs are generally smaller than primary KIEs. wikipedia.org
In the context of N-(4-Methoxybenzyl)butan-1-amine, KIE studies would be particularly insightful for reactions involving the cleavage of C-H bonds, such as those at the benzylic position or on the butyl group. For instance, in an oxidation reaction that proceeds via hydrogen atom abstraction from the benzylic position, replacing the benzylic hydrogens with deuterium (B1214612) would be expected to result in a significant primary KIE.
| Type of KIE | Description | Typical kH/kD Value | Mechanistic Implication for this compound |
| Primary | Isotopic substitution at a bond being broken/formed in the RDS. princeton.edu | > 2 | Indicates cleavage of a specific C-H bond is rate-limiting. |
| Secondary | Isotopic substitution at a bond not broken/formed in the RDS. wikipedia.org | ~0.7 - 1.5 | Provides information about changes in hybridization or steric environment at the labeled position during the transition state. |
| Inverse | kH/kD < 1. princeton.edu | < 1 | Suggests the transition state is tighter or has a higher vibrational force constant than the ground state at the labeled position. princeton.edu |
This table provides a summary of different types of kinetic isotope effects and their potential application in studying reactions of this compound.
Catalytic Systems and Their Mechanisms
Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways. Various transition metal-based and radical-mediated systems have been employed to effect transformations involving amines.
Ruthenium-catalyzed C-N bond activation
Ruthenium complexes are versatile catalysts capable of activating various chemical bonds, including the typically inert C-N bond. elsevierpure.com Ruthenium-catalyzed C-N bond activation in anilines has been shown to proceed via oxidative addition of the C-N bond to the ruthenium center. elsevierpure.com This is followed by transmetalation with an organoboron reagent, leading to the formation of a new C-C bond. elsevierpure.com While the direct application to this compound is not detailed in the provided search results, the established reactivity of ruthenium catalysts with aniline (B41778) derivatives suggests a plausible mechanism for similar transformations.
In a hypothetical reaction, a low-valent ruthenium complex could insert into the C-N bond of the benzylamine (B48309) moiety. This oxidative addition would form a ruthenacycle intermediate. Subsequent steps would depend on the specific reaction partners but could involve reductive elimination to form new products. Another demonstrated mode of action for ruthenium catalysts is the activation of N-H bonds in amines, which can then participate in further reactions such as carbonylation using a CO surrogate like DMF. nih.gov
Palladium(II) catalysis in N-alkylation
Palladium complexes are highly effective catalysts for N-alkylation reactions, which are fundamental for the synthesis of more complex amines. chemrxiv.org One common approach is the "borrowing hydrogen" methodology, where an alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes a condensation reaction with an amine to form an imine. The palladium hydride species, formed during the initial oxidation, then reduces the imine to the N-alkylated amine.
Heterogeneous palladium catalysts, such as palladium supported on iron oxide (Pd/Fe₂O₃), have been shown to be effective for the N-alkylation of amines with alcohols without the need for a base or organic ligand. mdma.ch The reaction of an amine with a benzylic alcohol, a system structurally related to the formation of this compound, proceeds with high efficiency. mdma.ch The mechanism is believed to involve the initial dehydrogenation of the alcohol to an aldehyde on the palladium surface, followed by condensation with the amine to form an imine, and subsequent hydrogenation of the imine.
| Catalyst System | Reactants | Key Mechanistic Steps | Product |
| Homogeneous Palladium | Amine, Alcohol | Borrowing Hydrogen: Alcohol oxidation, Imine formation, Imine reduction | N-alkylated amine |
| Heterogeneous Pd/Fe₂O₃ | Amine, Alcohol | Alcohol dehydrogenation, Imine condensation, Imine hydrogenation | N-alkylated amine |
This table outlines the general mechanistic pathways for palladium-catalyzed N-alkylation.
Thiyl Radical Mediated Processes
Thiyl radicals (RS•) are versatile intermediates in organic synthesis, often generated from thiols via photolysis, thermolysis, or radical initiators. dundee.ac.ukdatapdf.com They can participate in a variety of transformations, including hydrogen atom transfer (HAT) reactions. nih.gov
In the context of benzylamines, thiyl radicals can abstract a benzylic hydrogen atom. This process is particularly favorable for this compound due to the electron-donating nature of the methoxy (B1213986) group, which stabilizes the resulting benzylic radical. The generated α-amino radical can then undergo further reactions. For instance, it can be oxidized to an iminium ion, which upon hydrolysis would yield p-anisaldehyde and butan-1-amine. researchgate.net This debenzylation strategy is a known application of thiyl radical chemistry. nih.gov
The selectivity of thiyl radicals for electron-rich C-H bonds makes them particularly useful for chemoselective transformations. nih.gov The process is often initiated by a radical initiator like azobisisobutyronitrile (AIBN) and can be performed under mild conditions. datapdf.com
The reaction pathway can be summarized as:
Generation of a thiyl radical from a thiol precursor.
Hydrogen atom abstraction from the benzylic position of this compound by the thiyl radical, forming an α-amino radical.
The α-amino radical is trapped, for example, by molecular oxygen, leading to an intermediate that ultimately cleaves to form an aldehyde and the corresponding amine. nih.gov
Computational Chemistry and Molecular Modeling in Reaction Mechanism Studies
Following a comprehensive search of scientific literature and academic databases, no specific computational chemistry or molecular modeling studies focused on the reaction mechanisms of this compound were identified. While computational methods such as Density Functional Theory (DFT) are powerful tools for elucidating reaction pathways, transition states, and thermodynamic parameters, it appears that research of this nature has not been published for this particular compound.
Studies on analogous structures, such as other substituted benzylamines or butan-1-amine derivatives, have utilized these computational techniques to provide mechanistic insights. However, in strict adherence to the focus on this compound, the detailed findings from those related but distinct molecules cannot be presented here. The application of molecular modeling to understand the specific influence of the 4-methoxybenzyl group and the n-butyl chain on the reactivity and reaction mechanisms of this amine remains an area for future research.
Without available research data, the generation of data tables and detailed findings for this specific subsection is not possible.
Applications of N 4 Methoxybenzyl Butan 1 Amine in Medicinal Chemistry and Drug Discovery
Role as a Precursor or Intermediate in Drug Synthesis
The N-(4-methoxybenzyl) group is a key building block in the synthesis of various biologically active molecules. Its presence can influence pharmacokinetic properties and binding interactions with therapeutic targets.
Precursor for antifungal agents
The 4-methoxybenzylamine (B45378) moiety, a primary structural component of N-(4-Methoxybenzyl)butan-1-amine, is utilized as a precursor in the synthesis of novel antifungal agents. Research has shown that N-substituted benzylamines are crucial for creating compounds that target ergosterol (B1671047) biosynthesis, an essential pathway for fungal cell membrane integrity. For instance, derivatives like N-(4-methoxybenzyl)amides have been synthesized and evaluated for their antimicrobial properties. These syntheses often involve coupling 4-methoxybenzylamine with various carboxylic acids to produce a range of amides that exhibit activity against pathogenic fungi. The methoxy (B1213986) group on the benzyl (B1604629) ring is a key feature in these structures, contributing to their biological activity.
Intermediate in the synthesis of Mebeverine hydrochloride impurities
In the context of the antispasmodic drug Mebeverine, various related substances and impurities are monitored to ensure pharmaceutical quality. The synthesis of Mebeverine hydrochloride typically starts from precursors like 4-methoxyphenylacetone (B17817) and involves intermediates such as (2RS)-N-Ethyl-1-(4-methoxyphenyl)propan-2-amine. pharmaffiliates.com While this compound is not a direct, documented intermediate in the primary synthesis of Mebeverine itself, the core structure, which contains a 4-methoxyphenyl (B3050149) group, is central to the molecular architecture of both Mebeverine and its various impurities. pharmaffiliates.comamazonaws.com Impurities such as 4,4'-Oxybis[N-ethyl-N-[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]butan-1-amine] (Mebeverine EP Impurity J) highlight the types of complex structures that can form, all of which are built around the foundational methoxyphenyl unit. synzeal.compharmaffiliates.com
Lead compound in drug discovery for oxidative stress and inflammation
Compounds containing the 4-methoxyphenyl moiety are investigated as lead compounds in the discovery of drugs targeting oxidative stress and inflammation, key pathological factors in many diseases. nih.gov For example, S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate has been identified as a promising lead compound for developing agents against renal carcinoma, demonstrating antiproliferative effects and the ability to induce cell-cycle arrest. nih.gov The electronic properties of the methoxy group on the phenyl ring are often crucial for the biological activity of these lead compounds. The development of novel anti-inflammatory agents frequently involves structure-based design, where fragments like the methoxyphenyl group are optimized to create potent inhibitors of protein-protein interactions that drive inflammation. rcsb.org
Design and Synthesis of Novel Drug Scaffolds
The this compound structure serves as a template for the design and synthesis of novel drug scaffolds. By modifying its constituent parts—the benzyl ring, the amine linker, and the alkyl chain—medicinal chemists can generate diverse libraries of compounds with the potential for a wide range of therapeutic applications. An important strategy involves using the 3-chloro-4-methoxybenzylamino group as a substituent in the creation of 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives. nih.gov This work led to the discovery of highly potent and selective inhibitors of phosphodiesterase 5 (PDE5), demonstrating how the methoxybenzylamino moiety can be incorporated into a pseudo-ring structure through intramolecular hydrogen bonding to create a conformationally constrained and highly active scaffold. nih.gov
| Precursor/Scaffold Moiety | Resulting Scaffold/Compound Class | Therapeutic Target/Application |
| 4-Methoxybenzylamine | N-(4-methoxybenzyl)amides | Antifungal Agents |
| 3-Chloro-4-methoxybenzylamine | 5-(3,4,5-trimethoxybenzoyl)-4-aminopyrimidine derivatives | PDE5 Inhibition |
| 4-Methoxyphenyl group | S-(4-methoxyphenyl)-4-methoxybenzenesulfonothioate | Anticancer (Renal Carcinoma) |
This table summarizes how the N-(4-methoxybenzyl)amine structure and its key moieties are used as starting points to develop novel therapeutic scaffolds.
Development of Modulators for Specific Biological Targets
Derivatives built upon the N-(4-methoxybenzyl)amine framework have been successfully developed as modulators for specific and challenging biological targets. The strategic inclusion of the methoxybenzyl group plays a critical role in achieving high affinity and selectivity for these targets.
Key examples include:
Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: The compound N-(4-chlorobenzyl)-N'-(4-hydroxy-3-iodo-5-methoxybenzyl) thiourea (B124793) (IBTU), which contains a substituted methoxybenzyl group, was developed as a high-affinity competitive antagonist of the TRPV1 receptor. nih.gov This receptor is a key molecular integrator for pain and temperature, making its antagonists valuable for treating pain. nih.gov
Phosphodiesterase 5 (PDE5) Inhibitors: As mentioned previously, novel 4-aminopyrimidine (B60600) derivatives incorporating a 3-chloro-4-methoxybenzylamino substituent were found to be potent and highly selective inhibitors of PDE5, a key enzyme in erectile dysfunction. nih.gov
Tubulin Polymerization Inhibitors: The compound N-(4-methoxyphenyl)pentanamide, a simplified derivative of the anthelmintic drug albendazole, has shown activity against the nematode Toxocara canis. nih.gov Like its parent compound, its mechanism is believed to involve the inhibition of tubulin polymerization, a critical process for parasite cell structure and function. nih.gov
| Derivative Class | Biological Target | Therapeutic Area |
| Substituted Methoxybenzyl Thioureas | TRPV1 Receptor | Pain Management |
| 4-Aminopyrimidine Derivatives | Phosphodiesterase 5 (PDE5) | Erectile Dysfunction |
| N-(4-methoxyphenyl)pentanamides | Tubulin | Anthelmintic (Anti-parasitic) |
This table illustrates the development of specific biological modulators based on the N-(4-methoxybenzyl)amine core structure.
Research Tools in Biochemical and Pharmacological Investigations
Beyond their direct therapeutic potential, compounds derived from the N-(4-methoxybenzyl)amine scaffold serve as essential research tools for biochemical and pharmacological studies. These molecules, with their well-defined activity against specific biological targets, allow researchers to probe complex physiological and pathological pathways.
For instance, the TRPV1 antagonist IBTU has been used in vivo to explore nociceptive (pain-sensing) pathways. nih.gov By administering IBTU in various animal models of pain, including those induced by capsaicin, heat, and inflammation, researchers were able to confirm the central role of the TRPV1 receptor in these processes. nih.gov Such compounds act as chemical probes, enabling the validation of drug targets and the elucidation of the mechanisms underlying disease, which is a critical step in the development of new and more effective therapies.
Future Directions and Emerging Research Avenues
Exploration in Asymmetric Catalysis
The presence of a stereocenter on the butyl group of N-(4-Methoxybenzyl)butan-1-amine, if synthesized from an appropriate precursor, opens the door to the exploration of its chiral properties. Asymmetric catalysis, a field that has seen tremendous growth and has been recognized with the Nobel Prize, offers powerful tools for the enantioselective synthesis of such chiral amines. researchgate.net Chiral amines are of paramount importance as they are key structural motifs in a vast array of natural products and pharmaceuticals. acs.org
Future research could focus on the development of catalytic asymmetric methods to produce enantiomerically pure (R)- or (S)-N-(4-methoxybenzyl)butan-1-amine. This could be achieved through several established strategies:
Transition Metal-Catalyzed Asymmetric Hydrogenation: This is a highly efficient and atom-economical method for producing chiral amines. acs.org Imines, formed from the condensation of 4-methoxybenzaldehyde (B44291) and butan-1-amine, could be asymmetrically hydrogenated using chiral catalysts based on metals like iridium, rhodium, or ruthenium, paired with chiral phosphine (B1218219) ligands. acs.orgrsc.org The choice of ligand is crucial for achieving high enantioselectivity.
Organocatalysis: Chiral secondary amines, such as those derived from proline, have emerged as powerful catalysts for a variety of asymmetric transformations. researchgate.netnih.gov These catalysts can activate α,β-unsaturated aldehydes to react with amines in an enantioselective manner, a strategy that could be adapted for the synthesis of chiral this compound derivatives. nih.gov
The successful development of such asymmetric syntheses would not only provide access to the individual enantiomers of this compound but also enable the investigation of their distinct biological activities, a cornerstone of modern drug discovery.
| Catalyst Type | Potential Precursors | Key Advantage |
| Chiral Transition Metal Complexes (e.g., Ir, Rh, Ru) | Imine from 4-methoxybenzaldehyde and butan-1-amine | High efficiency and atom economy. acs.org |
| Chiral Secondary Amine Organocatalysts (e.g., Proline derivatives) | α,β-Unsaturated aldehydes and 4-methoxybenzylamine (B45378) | Metal-free, environmentally benign approach. mdpi.com |
Advanced Drug Delivery Systems
Should this compound or its derivatives demonstrate therapeutic potential, the development of advanced drug delivery systems (ADDS) would be crucial for optimizing their efficacy and minimizing potential side effects. bccresearch.comnih.gov The physicochemical properties of this compound, particularly the presence of an amine group, offer several handles for formulation into various drug delivery platforms. nih.gov
Future research in this area could explore:
Nanoparticle-Based Systems: Encapsulating the compound within polymeric nanoparticles, such as those made from poly(lactic-co-glycolic) acid (PLGA), could enhance its stability, and bioavailability, and allow for controlled release. nih.govnih.gov The amine group could also be used for surface modification of nanoparticles, for instance, by conjugation to chitosan, a biocompatible and mucoadhesive polymer, to enhance absorption. nih.govdovepress.com
Targeted Drug Delivery: The benzylamine (B48309) moiety could be functionalized to attach targeting ligands that direct the drug to specific cells or tissues, thereby increasing its therapeutic index. mdpi.com For instance, peptides or antibodies that recognize specific receptors on cancer cells could be conjugated to the molecule.
Mucoadhesive Formulations: For certain applications, formulations that adhere to mucosal surfaces could provide prolonged local drug delivery. dovepress.com The positive charge of the protonated amine at physiological pH could be leveraged to interact with negatively charged mucins, forming the basis of a mucoadhesive system. dovepress.com
These advanced delivery strategies could significantly enhance the therapeutic utility of this compound by improving its pharmacokinetic and pharmacodynamic profile. bccresearch.com
| Delivery System | Potential Advantage | Rationale for this compound |
| Polymeric Nanoparticles | Improved stability and controlled release. nih.govnih.gov | The amine group allows for surface functionalization. nih.gov |
| Targeted Delivery Conjugates | Increased efficacy and reduced side effects. | The benzylamine structure can be chemically modified. mdpi.com |
| Mucoadhesive Systems | Prolonged local drug action. dovepress.com | The protonated amine can interact with mucosal surfaces. |
Novel Therapeutic Applications
The structural features of this compound, particularly the substituted benzylamine core, are present in numerous biologically active compounds, suggesting a potential for novel therapeutic applications. mdpi.comgoogle.comwikipedia.org While specific biological activities for this compound have not been reported, its structural similarity to other molecules provides a basis for future investigation.
Hypothetical therapeutic areas for exploration include:
Oncology: Substituted benzylamines have been investigated as potential anticancer agents. mdpi.com For example, some aminoflavone derivatives with methoxy (B1213986) substitutions have shown cytotoxic activity against cancer cell lines. mdpi.com The N-(4-methoxybenzyl) moiety, in particular, is a feature of some compounds with antiproliferative properties.
Neurological Disorders: Benzylamine derivatives have a history of use in treating neurological and psychiatric conditions. google.comwikipedia.org For instance, pargyline, a benzylamine derivative, is a monoamine oxidase inhibitor that has been used to treat hypertension and studied for depression. wikipedia.org The potential for this compound to interact with enzymes or receptors in the central nervous system warrants investigation.
It is crucial to emphasize that these are speculative applications based on structural analogy. Rigorous biological screening and preclinical studies would be necessary to validate any therapeutic potential.
Computational Drug Design and Virtual Screening
In the early stages of drug discovery, computational methods can play a vital role in predicting the properties and potential biological activities of a compound like this compound, thereby saving significant time and resources. acs.orgresearchgate.netresearchgate.net
Future research could employ the following computational approaches:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By building QSAR models based on libraries of similar amine-containing compounds, it may be possible to predict the biological activities of this compound. acs.orgresearchgate.net Machine learning algorithms can be trained on existing data to identify key structural features that correlate with specific therapeutic effects. acs.org
Molecular Docking and Virtual Screening: The three-dimensional structure of this compound can be computationally docked into the active sites of various protein targets. researchgate.net This virtual screening approach can help to identify potential biological targets and prioritize the compound for further experimental testing. For example, it could be screened against a panel of enzymes implicated in cancer or neurological diseases.
DFT Calculations: Density Functional Theory (DFT) calculations can be used to determine the electronic properties of the molecule, such as its nucleophilicity and reactivity, which can provide insights into its potential as a catalyst or its interaction with biological macromolecules. acs.orgnih.gov
These computational studies can provide a rational basis for guiding the experimental investigation of this compound and its derivatives.
| Computational Method | Application | Predicted Outcome |
| QSAR Modeling | Prediction of biological activity. acs.orgresearchgate.net | Identification of potential therapeutic areas. |
| Molecular Docking | Identification of potential protein targets. researchgate.net | Prioritization for experimental screening. |
| DFT Calculations | Determination of electronic properties. acs.orgnih.gov | Insights into reactivity and binding interactions. |
Sustainable Synthesis and Biocatalysis
The principles of green chemistry are increasingly important in chemical synthesis, and the development of sustainable routes to this compound is a promising area of research. researchgate.net Biocatalysis, the use of enzymes to perform chemical transformations, offers a highly efficient and environmentally friendly alternative to traditional chemical methods. mdpi.comyoutube.com
Future research in this area could focus on:
Reductive Amination using Imine Reductases (IREDs): IREDs are a class of enzymes that can catalyze the asymmetric reduction of imines to chiral amines with high enantioselectivity. mdpi.comyoutube.comresearchgate.net A biocatalytic process could be designed where 4-methoxybenzaldehyde and butan-1-amine are converted to the corresponding imine, which is then reduced by an IRED to produce enantiopure this compound.
Transaminase-Based Synthesis: Transaminases are another class of enzymes that can be used for the synthesis of chiral amines from prochiral ketones. mdpi.com A potential biocatalytic route could involve the transamination of a suitable ketone precursor with an amine donor.
The development of biocatalytic routes would not only provide a greener method for producing this compound but could also offer superior selectivity and milder reaction conditions compared to conventional chemical synthesis.
Q & A
Q. What are the common synthetic routes for N-(4-Methoxybenzyl)butan-1-amine, and what factors influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between 4-methoxybenzylamine and a butyl halide (e.g., 1-bromobutane) in a polar aprotic solvent (e.g., dichloromethane) at 0–25°C. Reaction efficiency depends on stoichiometry (excess amine improves yield), reaction time (5–12 hours), and purification via column chromatography (SiO₂, 10–40% EtOAc/hexane). Yields range from 60–65% due to competing side reactions like over-alkylation or solvent polarity effects . Alternative routes include reductive amination of 4-methoxybenzaldehyde with butylamine using NaBH₄, though this method is more suited for secondary amines .
Q. How is this compound characterized using spectroscopic methods?
- Methodological Answer : Key characterization techniques include:
- ¹H NMR : Distinct signals include δ 7.28–7.22 (aromatic protons), 3.79 (methoxy singlet), 3.74 (N–CH₂ benzyl), and 0.90 ppm (terminal CH₃ triplet). Coupling constants (e.g., for CH₃) confirm alkyl chain conformation .
- Mass Spectrometry : Molecular ion peaks at m/z ≈ 207 (M⁺) and fragment ions (e.g., m/z 121 for the 4-methoxybenzyl group).
- IR Spectroscopy : Stretching vibrations for N–H (~3300 cm⁻¹) and C–O (methoxy, ~1250 cm⁻¹) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer :
- Solvent Optimization : Replace DCM with THF or acetonitrile to enhance nucleophilicity.
- Catalysis : Use KI or phase-transfer catalysts to accelerate halide displacement.
- Purification : Employ gradient chromatography (e.g., 5–30% EtOAc/hexane) or recrystallization from EtOAc/pentane mixtures.
- Monitoring : Track reaction progress via TLC (Rf ≈ 0.5 in 20% EtOAc/hexane) to minimize byproducts .
Q. What methodologies are employed to evaluate the antimicrobial efficacy of this compound against multi-drug resistant bacteria?
- Methodological Answer :
- Minimum Inhibitory Concentration (MIC) : Dilution assays in Mueller-Hinton broth against Staphylococcus aureus (e.g., MIC = 32–64 µg/mL) .
- Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24-hour exposure.
- Mechanistic Studies : Use fluorescence microscopy with SYTO9/propidium iodide to assess membrane disruption. Compare results with analogs (e.g., N-(4-chlorobenzyl)butan-1-amine) to identify structure-activity trends .
Q. How do structural modifications of the butanamine chain impact the biological activity of this compound derivatives?
- Methodological Answer :
- Chain Length : Shortening to propanamine reduces hydrophobicity, lowering antimicrobial activity.
- Branching : Introducing methyl groups (e.g., tert-butyl) sterically hinders target binding.
- Functionalization : Adding hydroxyl or carbonyl groups alters solubility and hydrogen-bonding capacity. For example, N-(4-methoxybenzyl)but-2-yn-1-amine (alkyne derivative) shows reduced activity due to rigidity .
Q. How can crystallographic data from related compounds inform the structural analysis of this compound?
- Methodological Answer :
- Comparative Analysis : Use X-ray data from analogs (e.g., N-(4-methoxybenzyl)pyridazin-3-amine) to predict hydrogen-bonding networks and packing motifs. For example, methoxy groups often participate in C–H···O interactions, stabilizing crystal lattices .
- Computational Modeling : Apply DFT calculations (B3LYP/6-31G*) to optimize geometry and compare with experimental NMR/IR data .
Data Contradiction Analysis
Q. Why do reported yields for this compound synthesis vary across studies (e.g., 60% vs. 65%)?
- Methodological Answer : Discrepancies arise from:
- Halide Reactivity : 1-Bromobutane reacts faster than 1-chlorobutane but may form more byproducts.
- Workup Efficiency : Incomplete removal of unreacted 4-methoxybenzylamine during extraction reduces isolated yield.
- Chromatography Resolution : Silica gel activity and solvent gradients influence purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
